Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)
Description
Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1) is a 1:1 co-crystal comprising acetic acid and (E)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol. The trifluoromethylphenyl group imparts lipophilicity and metabolic stability, while the propenol moiety provides a reactive hydroxyl group for hydrogen bonding. The co-crystal formation likely arises from intermolecular hydrogen bonds between the hydroxyl group of the propenol derivative and the carboxylic acid group of acetic acid, as suggested by crystallographic principles . This structural arrangement may enhance physical properties such as solubility or thermal stability compared to the pure alcohol.
Properties
CAS No. |
562811-22-7 |
|---|---|
Molecular Formula |
C12H13F3O3 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
acetic acid;3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O.C2H4O2/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;1-2(3)4/h1-6,14H,7H2;1H3,(H,3,4) |
InChI Key |
GNYQXXOUUBULDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C=CCO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethyl)phenylacetic acid with appropriate reagents to introduce the prop-2-en-1-ol functionality. One common method involves the use of ethyl acrylate, palladium acetate (Pd(OAc)2), potassium bicarbonate (KHCO3), and t-amyl alcohol as solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the prop-2-en-1-ol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
(E)-1,3-Bis(4-(trifluoromethyl)phenyl)prop-2-en-1-ol and Its Acetate Ester
The acetate ester derivative, (E)-1,3-bis(4-(trifluoromethyl)phenyl)allyl acetate, shares the trifluoromethylphenyl-propenol backbone but replaces the hydroxyl group with an acetylated ester. Synthesis involves reacting the alcohol with acetic anhydride in dichloromethane and triethylamine, yielding a 67% purified product after column chromatography . Key differences include:
- Reactivity : The ester is less polar and more hydrolytically stable than the free alcohol or co-crystal.
- Applications : Esters are often used as intermediates in pharmaceuticals or agrochemicals due to their stability under synthetic conditions.
| Property | Co-Crystal | Acetate Ester |
|---|---|---|
| Functional Group | -OH (hydrogen-bonded to acetic acid) | -OAc (ester) |
| Synthetic Method | Co-crystallization | Acetylation with acetic anhydride |
| Polarity | Higher (due to H-bonding) | Lower |
2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-ol Derivatives
This alcohol serves as a precursor to brominated derivatives (e.g., 1-(3-bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene). Unlike the co-crystal, bromination introduces a halogen for further cross-coupling reactions. The synthesis involves cooling in dichloromethane, highlighting the alcohol’s sensitivity to electrophilic substitution .
Chalcone Derivatives with Trifluoromethylphenyl Groups
Compounds like 1-(4-hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one feature a ketone instead of a hydroxyl group. These chalcones are synthesized via Claisen-Schmidt condensation and exhibit distinct reactivity (e.g., Michael addition) and applications in medicinal chemistry .
Crystallographic and Hydrogen-Bonding Considerations
The co-crystal’s structure likely relies on SHELX software for refinement, as this suite is widely used for small-molecule crystallography . Hydrogen-bonding patterns, analyzed via graph-set theory (as in ), would clarify the acetic acid-alcohol interaction, distinguishing it from non-co-crystalline analogs.
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